PD-321852 vs. UCN-01: Superior Potentiation of Gemcitabine-Induced Clonogenic Death
In a direct head-to-head comparison using minimally toxic 'threshold' concentrations for each inhibitor, PD-321852 was significantly more effective than the first-generation Chk1 inhibitor UCN-01 at enhancing gemcitabine-induced cytotoxicity in colorectal (SW620) and pancreatic (BxPC3) cancer cells [1].
| Evidence Dimension | Enhancement of gemcitabine-induced clonogenic death (fold-change) |
|---|---|
| Target Compound Data | ~25-fold enhancement |
| Comparator Or Baseline | UCN-01: ~3-fold enhancement |
| Quantified Difference | >8-fold greater enhancement with PD-321852 |
| Conditions | SW620 (colorectal) and BxPC3 (pancreatic) cancer cell lines; 24h treatment; PD-321852 at 300 nM (threshold conc.); UCN-01 at 100 nM (threshold conc.). |
Why This Matters
This direct comparison provides procurement justification, as PD-321852 delivers a quantifiably greater functional response (chemosensitization) at its minimally toxic concentration than a classic comparator, maximizing the experimental window for combination studies.
- [1] Parsels LA, Parsels JD, Booth RJ, Denny WA, Kraker AJ, Maybaum J. The small-molecule chk1 inhibitor, PD-321852, causes synergistic depletion of chk1 protein and clonogenic death when combined with gemcitabine in colorectal and pancreatic tumor cells. Cancer Res. 2006 Apr 15;66(8_Suppl):1154. View Source
